6-Methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile
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Overview
Description
“6-Methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile” is a chemical compound with the CAS Number: 1781798-08-0 . It has a molecular weight of 172.23 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C11H12N2/c1-8-2-5-11-9(6-8)3-4-10(7-12)13-11/h3-4,8H,2,5-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Scientific Research Applications
Synthesis Methods
One of the primary applications of compounds similar to 6-Methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile is in the synthesis of complex organic molecules. For instance, compounds like N2-Methyl- or aryl-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles have been synthesized via a one-pot reaction in basic ionic liquid with high yields, demonstrating the efficiency of using ionic liquids in organic synthesis (Wan et al., 2011). Furthermore, the creation of highly functionalized tetrahydroisoquinolines through a domino protocol illustrates the compound's utility in constructing new benzene rings, highlighting its role in expanding the toolbox for organic synthesis (Balamurugan et al., 2011).
Sensor Technology
In the realm of sensor technology, derivatives of tetrahydroquinoline have been designed as chemosensors for the selective recognition of Pd2+ ions, an application critical in environmental monitoring and the detection of heavy metals. Novel chemosensors based on 6-morpholino-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile have shown selective identification of Pd2+ ions with low limits of detection, demonstrating the potential of tetrahydroquinoline derivatives in developing sensitive and selective sensors for metal ions (Shally et al., 2020).
Complex Molecule Synthesis
Tetrahydroquinoline derivatives also serve as starting materials for synthesizing complex molecules, such as alkaloids and pharmaceutical compounds. For example, the synthesis of lamellarin U and lamellarin G trimethyl ether from deprotonated α-aminonitrile highlights the utility of tetrahydroquinoline derivatives in alkaloid synthesis, offering a novel approach to constructing complex natural products (Liermann & Opatz, 2008).
Material Science and Optoelectronics
In material science and optoelectronics, hydroquinoline derivatives have been studied for their structural, electronic, optical, and charge transport properties. Compounds such as 4-(4-chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile have been explored for their potential as efficient multifunctional materials, indicating the significance of tetrahydroquinoline derivatives in developing new materials with tailored optoelectronic properties (Irfan et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
6-methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-2-5-11-9(6-8)3-4-10(7-12)13-11/h3-4,8H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPKZSCHFQWKQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=CC(=N2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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